Myricadiol

Übersicht

Beschreibung

Myricadiol is a pentacyclic triterpenoid compound that has garnered attention for its potential as a lead compound in the development of anticancer agents. This compound is part of the taraxerene type of triterpenoids and has shown promising biological activities .

Wissenschaftliche Forschungsanwendungen

Myricadiol has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Myricadiol is a pentacyclic triterpenoid compound . It is a potential lead compound for anticancer agents . .

Mode of Action

It is known to have potential anticancer properties

Biochemical Pathways

Given its potential anticancer properties , it can be inferred that it may interfere with pathways involved in cell proliferation and apoptosis. More research is needed to confirm this and identify the exact pathways affected.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

Given its potential anticancer properties , it can be inferred that it may induce apoptosis or inhibit proliferation in cancer cells

Action Environment

Factors such as pH, temperature, and presence of other compounds can potentially affect the action of a compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Myricadiol can be isolated from the methanol Soxhlet extract of Scaevola spinescens. The isolation process involves partitioning the diethyl ether-soluble fraction between hexane and aqueous methanol, followed by base extraction of minor components from the methanol isolate. The final purification is achieved through recrystallization or column chromatography .

Industrial Production Methods: While there is limited information on large-scale industrial production, the isolation method described above can be scaled up with appropriate modifications to the extraction and purification processes to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions: Myricadiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Vergleich Mit ähnlichen Verbindungen

Myricadiol is unique among pentacyclic triterpenoids due to its specific structure and biological activities. Similar compounds include:

Taraxerol: Another pentacyclic triterpenoid with similar anticancer properties.

Betulinic Acid: Known for its anticancer and anti-inflammatory activities.

Oleanolic Acid: Exhibits a range of biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.

Compared to these compounds, this compound stands out due to its unique source (Scaevola spinescens) and specific biological activities .

Biologische Aktivität

Myricadiol, a compound derived from various species within the Myrica genus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, supported by data from recent studies and case analyses.

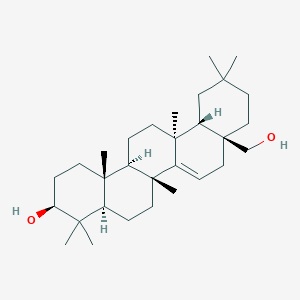

Chemical Structure and Properties

This compound is a triterpenoid compound characterized by its complex structure, which contributes to its biological functions. It is often studied in the context of other phytochemicals found in Myrica species, such as myricanol and myricetin.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. In vitro studies have demonstrated that this compound can reduce reactive oxygen species (ROS) levels in neuronal cell lines, suggesting a protective effect against oxidative damage.

- Case Study : In a study involving N2a neuroblastoma cells, treatment with this compound resulted in a 40% reduction of intracellular ROS when exposed to hydrogen peroxide (H₂O₂) compared to untreated controls .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. It modulates inflammatory pathways and reduces the expression of pro-inflammatory cytokines.

- Research Findings : this compound significantly decreased the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

3. Anticancer Properties

This compound has shown promise in cancer research, particularly concerning its ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Data Table: Anticancer Activity of this compound

| Cell Line | Treatment Concentration | Apoptosis Induction (%) | Tumor Volume Reduction (%) |

|---|---|---|---|

| A549 | 3.22 µg/mL | 34.9 | 39.4 |

| HepG2 | 32.46 µM | 25.0 | 30.0 |

In xenograft models, administration of this compound at a dosage of 40 mg/kg led to a notable reduction in tumor volume over 14 days .

4. Neuroprotective Effects

The neuroprotective capabilities of this compound are particularly relevant for neurodegenerative diseases.

- Findings : In models of glutamate-induced neurotoxicity, this compound maintained cell viability at 72% , compared to 50% in untreated controls . This suggests its potential role in protecting against neurodegeneration.

The mechanisms through which this compound exerts its biological effects include:

- Activation of Antioxidant Enzymes : Enhances the activity of superoxide dismutase (SOD) and catalase.

- Modulation of Signaling Pathways : Influences pathways such as AMPK and SIRT1, which are involved in energy metabolism and cellular stress responses.

- Regulation of Apoptotic Factors : Alters the expression levels of Bcl-2 family proteins and caspases, promoting apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

8a-(hydroxymethyl)-4,4,6a,6a,11,11,14b-heptamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)16-17-30(19-31)15-10-22-28(6)12-8-20-26(3,4)24(32)11-14-27(20,5)21(28)9-13-29(22,7)23(30)18-25/h10,20-21,23-24,31-32H,8-9,11-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAKLUPHSBOQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myricadiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17884-88-7 | |

| Record name | Myricadiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

271 - 273 °C | |

| Record name | Myricadiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034685 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.